4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(4-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the arylidenethiohydantoins at the C=C and C=S dipolarophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methanesulfonyl chloride or PPh3-CBr4 are employed for activating the hydroxyl group towards nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activity.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different chemical properties and applications.
Thia- and thioxo-tetraazaspiro[4.4]nonenones: These compounds also feature spirocyclic structures but include sulfur atoms, leading to different reactivity and applications.
Uniqueness
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its combination of a hydroxyphenyl group with a spirocyclic structure. This combination imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17) |
InChI Key |
VIWAKGUTNMJVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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